molecular formula C8H16NO3+ B12322933 Carboxymethyl(hexanoyl)azanium

Carboxymethyl(hexanoyl)azanium

Cat. No.: B12322933
M. Wt: 174.22 g/mol
InChI Key: UPCKIPHSXMXJOX-UHFFFAOYSA-O
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Description

N-Hexanoylglycine-d2 is a deuterium-labeled derivative of N-Hexanoylglycine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C8H14D2NO3 and a molecular weight of 176.23 g/mol . The deuterium labeling makes it particularly useful in various analytical and biochemical applications, including metabolic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexanoylglycine-d2 typically involves the acylation of glycine with hexanoyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:

    Starting Materials: Glycine, Hexanoyl chloride, Deuterium oxide (D2O)

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Glycine is dissolved in deuterium oxide, and hexanoyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-Hexanoylglycine-d2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The use of deuterium oxide in large quantities is a key aspect of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Hexanoylglycine-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: N-Hexanoylglycine-d2 can undergo nucleophilic substitution reactions, where the hexanoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various N-substituted glycine derivatives.

Scientific Research Applications

N-Hexanoylglycine-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hexanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The deuterium atoms in the compound provide a unique signature that can be tracked using mass spectrometry. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and proteins.

Comparison with Similar Compounds

N-Hexanoylglycine-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    N-Hexanoylglycine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.

    N-Butanoylglycine: A shorter-chain analog with different metabolic properties.

    N-Octanoylglycine: A longer-chain analog with distinct biochemical interactions.

The deuterium labeling in N-Hexanoylglycine-d2 provides enhanced stability and allows for more precise analytical measurements, making it a valuable tool in scientific research.

Properties

Molecular Formula

C8H16NO3+

Molecular Weight

174.22 g/mol

IUPAC Name

carboxymethyl(hexanoyl)azanium

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1

InChI Key

UPCKIPHSXMXJOX-UHFFFAOYSA-O

Canonical SMILES

CCCCCC(=O)[NH2+]CC(=O)O

Origin of Product

United States

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